molecular formula C19H22N2 B14442844 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine CAS No. 73855-89-7

1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine

Cat. No.: B14442844
CAS No.: 73855-89-7
M. Wt: 278.4 g/mol
InChI Key: NIJTYTBBOAANFT-UHFFFAOYSA-N
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Description

1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine is a complex organic compound with a unique structure that includes a dibenzo(a,d)cycloheptene core and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo(a,d)cycloheptene core: This can be achieved through a series of cyclization reactions.

    Introduction of the azetidine ring: This step often involves the use of azetidine derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminomethyl group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)piperazine: Similar structure but with a piperazine ring instead of an azetidine ring.

    1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-2-methylisoindoline: Contains an isoindoline ring instead of an azetidine ring.

Uniqueness

1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

73855-89-7

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]methanamine

InChI

InChI=1S/C19H22N2/c20-11-14-12-21(13-14)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-8,14,19H,9-13,20H2

InChI Key

NIJTYTBBOAANFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)CN

Origin of Product

United States

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